AChE/BChE/BACE-1-IN-1

Description

Pathophysiological Basis of Multifactorial Neurodegenerative Disorders, focusing on Alzheimer's Disease

Alzheimer's disease is a prime example of a multifactorial neurodegenerative disorder. mdpi.com Its pathology is complex and not yet fully understood, but key hallmarks include the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. oup.comresearchgate.net These abnormal protein accumulations are believed to contribute to synaptic dysfunction, neuronal death, and the subsequent cognitive decline seen in patients. oup.comnih.gov

Beyond the primary pathologies of Aβ and tau, other factors play a crucial role in the progression of Alzheimer's. These include:

Cholinergic Dysfunction: A deficit in the neurotransmitter acetylcholine (B1216132) is a well-established feature of Alzheimer's, contributing to cognitive and memory impairments. researchgate.netmdpi.com

Oxidative Stress: An imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects leads to cellular damage. nih.gov

Neuroinflammation: Chronic inflammation in the brain, involving immune cells like microglia and astrocytes, is a key component of Alzheimer's pathology. omicsonline.orgmdpi.com

Mitochondrial Dysfunction: The energy-producing powerhouses of cells, mitochondria, become impaired, further contributing to neuronal damage. mdpi.comomicsonline.org

The intricate interplay of these various pathological pathways underscores the multifactorial nature of Alzheimer's disease. omicsonline.orgresearchgate.net

Evolution of Therapeutic Strategies: From Single-Target to Multi-Target Approaches

For many years, the dominant paradigm in drug discovery was the "one drug, one target" approach. mdpi.com This strategy focused on developing highly selective ligands that would interact with a single specific biological target. nih.gov While this approach has been successful for some diseases, it has largely failed to produce effective treatments for complex, multifactorial conditions like Alzheimer's. mdpi.comnih.gov

The limitations of the single-target strategy have led to a paradigm shift towards multi-target approaches. nih.govfrontiersin.org This involves either combination therapy, where multiple drugs are used to hit different targets, or the development of a single molecule, a multi-target-directed ligand (MTDL), designed to interact with multiple pathological targets simultaneously. mdpi.comfrontiersin.org MTDLs offer the potential for improved therapeutic efficacy by addressing the complex network of factors involved in neurodegenerative diseases. mdpi.comnih.gov

Rationale for Developing AChE/BChE/BACE-1 Inhibitors as MTDLs in Alzheimer's Disease

A promising MTDL strategy for Alzheimer's disease involves the simultaneous inhibition of three key enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov

AChE and BChE Inhibition: Both AChE and BChE are responsible for breaking down the neurotransmitter acetylcholine. mdpi.com In the Alzheimer's brain, AChE levels tend to decrease while BChE levels increase. mdpi.com Inhibiting both enzymes can help to increase acetylcholine levels, thereby improving cognitive function. nih.gov Furthermore, AChE has been implicated in the aggregation of Aβ peptides. mdpi.com

BACE-1 Inhibition: BACE-1 is a crucial enzyme in the production of the Aβ peptide, the primary component of amyloid plaques. mdpi.comacs.org By inhibiting BACE-1, the formation of these toxic plaques can be reduced. mdpi.com

By combining these three inhibitory activities into a single molecule, an MTDL can address both the symptomatic cholinergic deficit and the underlying Aβ pathology of Alzheimer's disease. This multi-pronged approach holds the potential for a more effective disease-modifying therapy.

The Profile of AChE/BChE/BACE-1-IN-1

This compound, also known as compound 4k, is a novel MTDL that has shown significant promise in preclinical studies. medchemexpress.com It is an orally active inhibitor of human AChE (hAChE), human BChE (hBChE), and human BACE-1 (hBACE-1). medchemexpress.com

In Vitro Inhibitory Activity of this compound medchemexpress.com

| Target Enzyme | IC50 (μM) |

| hAChE | 0.058 |

| hBChE | 0.082 |

| hBACE-1 | 0.115 |

This table displays the half-maximal inhibitory concentration (IC50) values of this compound against its target enzymes.

Beyond its primary inhibitory functions, this compound has demonstrated several other beneficial properties in research settings. It exhibits a notable ability to bind to the peripheral anionic site (PAS) of AChE, which may contribute to its anti-aggregation effects on Aβ. medchemexpress.com Studies have also indicated its capacity to permeate the brain, a critical feature for any central nervous system drug. medchemexpress.com Furthermore, this compound has shown potential in disassembling Aβ aggregates and protecting neurons from Aβ-induced stress, alongside possessing significant antioxidant properties. medchemexpress.com

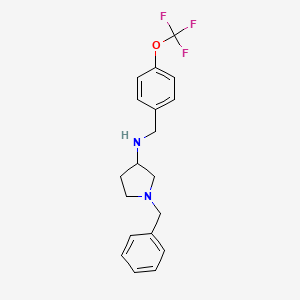

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21F3N2O |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1-benzyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-amine |

InChI |

InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-8-6-15(7-9-18)12-23-17-10-11-24(14-17)13-16-4-2-1-3-5-16/h1-9,17,23H,10-14H2 |

InChI Key |

RLLGGQDQUFVCQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1NCC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Strategic Design and Chemical Synthesis of Ache/bche/bace 1 in 1 and Analogues

Conceptual Frameworks for Multi-Target Inhibition

The design of MTDLs like AChE/BChE/BACE-1-IN-1 is a sophisticated process that moves beyond the traditional "one-drug, one-target" paradigm. It requires a deep understanding of the structural biology of the target enzymes and the principles of medicinal chemistry to create a single molecule capable of interacting effectively with multiple binding sites.

Hybrid Design Strategies for Integrating Cholinesterase and Beta-Secretase Inhibition

A key strategy in the development of MTDLs is the creation of hybrid molecules. This involves combining the pharmacophoric elements of known inhibitors for different targets into a single chemical entity. heraldopenaccess.usnih.gov For cholinesterase and BACE-1 inhibition, this often entails linking a scaffold known to bind to the active or peripheral anionic site of AChE with a moiety that can interact with the active site of BACE-1. nih.gov

Several approaches to creating these hybrids exist, including:

Linking: Connecting two distinct pharmacophores with a flexible or rigid linker. mdpi.com

Fusing: Merging two pharmacophoric scaffolds without a linker, which can help in maintaining a lower molecular weight. mdpi.com

Merging: Integrating key fragments from different pharmacophores into a new, single molecule. mdpi.com

The design of these hybrids is often guided by computational methods such as molecular docking and molecular dynamics simulations to predict how the new molecule will interact with its intended targets. nih.gov

Scaffold Prioritization and Linker Chemistry in MTDL Development

The choice of the central scaffold and the nature of the linker are critical determinants of a MTDL's efficacy and drug-like properties. Scaffolds are often chosen based on their known affinity for one of the targets or their ability to serve as a versatile platform for chemical modification. acs.org For instance, scaffolds like tacrine (B349632) and donepezil (B133215), known AChE inhibitors, have been used as starting points for designing dual AChE and BACE-1 inhibitors. acs.orgmdpi.com Natural products and heterocyclic compounds are also frequently explored as privileged scaffolds due to their inherent biological activities. mdpi.combohrium.com

Linker chemistry plays a crucial role in positioning the different pharmacophoric elements of the MTDL for optimal interaction with their respective targets. The length, flexibility, and chemical nature of the linker can significantly impact the inhibitory potency and selectivity of the final compound. mdpi.com Aliphatic chains of varying lengths are commonly employed as linkers. mdpi.com

Synthetic Methodologies for this compound Derivatives

The synthesis of complex MTDLs like this compound and its analogs requires sophisticated multi-step chemical procedures.

Synthetic Routes and Reaction Optimizations

The specific synthetic route for this compound (also identified as Compound 4k) has been developed to be efficient and allow for the creation of various analogs. medchemexpress.com Generally, the synthesis of such multi-target compounds involves the convergence of different molecular fragments through key chemical reactions. For example, the synthesis of donepezil analogs, which share structural similarities with some MTDLs, has involved reactions like aldol (B89426) condensation and catalytic reduction. tandfonline.com Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial to improve yields and reduce the formation of unwanted byproducts. tandfonline.com

A common strategy involves a convergent synthesis where different building blocks, each containing a key pharmacophore, are prepared separately and then joined together in the final steps. For instance, the synthesis of some dual inhibitors has utilized the Claisen-Schmidt condensation reaction. nih.govnih.gov

Derivatization Strategies for Structural Modification and Diversification

To explore the structure-activity relationship (SAR) and optimize the pharmacological profile of a lead compound, medicinal chemists employ various derivatization strategies. This involves systematically modifying different parts of the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

For MTDLs targeting AChE, BChE, and BACE-1, derivatization may involve:

Altering the linker: Modifying the length and composition of the linker to fine-tune the orientation of the pharmacophores.

Substituting the core scaffold: Introducing different functional groups onto the central scaffold to enhance binding interactions.

Modifying the pharmacophoric moieties: Making changes to the parts of the molecule responsible for binding to each enzyme to improve affinity and selectivity.

These modifications can lead to the identification of analogs with improved inhibitory activity and a more balanced profile against all three targets. For example, in the development of some multi-target agents, the introduction of different substituents on a core ring system has been shown to significantly affect their inhibitory potency against AChE and BACE-1.

Research Findings on Multi-Target Inhibitors

The development of multi-target inhibitors for Alzheimer's disease has yielded several promising compounds with potent in vitro activity.

| Compound/Analog | Target(s) | IC50/Ki Values | Reference |

| This compound (Compound 4k) | hAChE, hBChE, hBACE-1 | IC50 = 0.058 µM, 0.082 µM, 0.115 µM | medchemexpress.com |

| M-1 | AChE, BACE1 | Ki = 0.12 µM, IC50 = 15.1 nM | nih.gov |

| M-4 | AChE, BACE1 | Ki = 0.17 µM, IC50 = 15.4 nM | nih.gov |

| F2S4-m | AChE, BACE1 | Ki = 0.40 µM, IC50 = 15.97 µM | plos.org |

| F3S4-m | AChE, BACE1 | Ki = 0.19 µM, IC50 = 8.38 µM | plos.org |

| Compound 15 | AChE, BACE-1 | IC50 = 0.05 µM, IC50 = 0.05 µM | acs.org |

| Compound 25 | AChE, BACE-1 | - | acs.org |

| Donepezil Analog 8c | BACE1 | IC50 = 6.1 ± 0.1 µM | mdpi.com |

| Donepezil Analog 8e | BACE1 | IC50 = 7.9 µM | mdpi.com |

| Donepezil Analog 8f | BACE1 | IC50 = low micromolar range | mdpi.com |

| Donepezil Analog 8l | BACE1 | IC50 = low micromolar range | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE, BACE1 | IC50 = 0.056 µM, IC50 = 9.01 µM | nih.gov |

| Chromanone 19 | hAChE, hBuChE | IC50 = 4.88 µM (hAChE), IC50 < 25 µM (hBuChE) | acs.org |

| PC3 | BACE-1 | - | nih.gov |

| PC10 | BACE-1 | IC50 = 14.9 µM | nih.gov |

| PC11 | BACE-1 | IC50 = 15.3 µM | nih.gov |

| hAChE: human Acetylcholinesterase, hBChE: human Butyrylcholinesterase, hBACE-1: human Beta-secretase 1. IC50 represents the half maximal inhibitory concentration. Ki represents the inhibition constant. |

Molecular Mechanisms of Action of Ache/bche/bace 1 in 1

Cholinesterase Inhibition Dynamics

The compound's action on cholinesterases is crucial for addressing the cholinergic hypothesis of Alzheimer's disease, which links cognitive decline to reduced levels of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov By inhibiting both AChE and BChE, the compound helps to prevent the breakdown of acetylcholine in the brain.

Table 1: In Vitro Inhibitory Activity of AChE/BChE/BACE-1-IN-1

| Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Human Acetylcholinesterase (hAChE) | 0.058 | medchemexpress.com |

| Human Butyrylcholinesterase (hBChE) | 0.082 | medchemexpress.com |

| Human Beta-Secretase 1 (hBACE-1) | 0.115 | medchemexpress.com |

This compound is a potent inhibitor of human acetylcholinesterase, with a reported IC50 value of 0.058 µM. medchemexpress.com The enzyme AChE features a deep and narrow gorge, at the bottom of which lies the Catalytic Active Site (CAS), and at the rim, a Peripheral Anionic Site (PAS). nih.govmdpi.com The compound's inhibitory mechanism involves interactions with both of these critical sites.

The primary function of AChE is the rapid hydrolysis of acetylcholine, a process that occurs at the Catalytic Active Site (CAS). mdpi.com This site contains a catalytic triad (B1167595) of amino acid residues (Ser203, Glu334, His447) that are essential for the enzymatic reaction. mdpi.com The potent inhibitory activity of this compound implies a significant interaction with the CAS. By binding within or near this site, the inhibitor can block the entry of the acetylcholine substrate or interfere with the catalytic machinery, thus preventing the breakdown of the neurotransmitter. Dual-site inhibitors often position one part of their structure within the CAS to achieve this effect. mdpi.com

In addition to its catalytic role, AChE is implicated in the aggregation of amyloid-β (Aβ) peptides, a non-cholinergic function mediated by the Peripheral Anionic Site (PAS). nih.govtandfonline.com Research indicates that this compound demonstrates considerable binding capability at the PAS of AChE. medchemexpress.com The PAS is considered an allosteric site, meaning that ligand binding can induce conformational changes in the enzyme that affect the functionality of the distant CAS. tandfonline.comtandfonline.com

By interacting with the PAS, this compound can allosterically modulate the enzyme's activity, limiting the catalytic efficiency by sterically and electrostatically blocking the trafficking of the substrate through the gorge. tandfonline.com This dual-site binding, engaging both the CAS and PAS, is a characteristic of highly potent AChE inhibitors. mdpi.com

This compound also effectively inhibits butyrylcholinesterase, with an IC50 of 0.082 µM against the human variant. medchemexpress.com While AChE is the primary enzyme responsible for acetylcholine hydrolysis in a healthy brain, BChE levels are known to increase during the progression of Alzheimer's disease as AChE levels decline. mdpi.com Therefore, inhibiting BChE becomes increasingly important in later stages of the disease to preserve acetylcholine levels. The ability of the compound to inhibit both cholinesterases provides a broader and potentially more sustained therapeutic effect on the cholinergic system.

Acetylcholinesterase (AChE) Inhibition Profile

Beta-Secretase 1 (BACE-1) Inhibition

Targeting BACE-1 addresses the amyloid hypothesis, which posits that the accumulation of Aβ peptides is a central event in Alzheimer's pathology. mdpi.comaginganddisease.org this compound is a potent inhibitor of BACE-1, with an IC50 value of 0.115 µM. medchemexpress.com

BACE-1 is an aspartyl protease that performs the initial and rate-limiting step in the amyloidogenic pathway. aginganddisease.orgmdpi.com It cleaves the Amyloid Precursor Protein (APP) to produce a soluble APPβ fragment and a 99-amino acid membrane-bound fragment (C99). nih.gov The C99 fragment is subsequently cleaved by another enzyme, γ-secretase, to generate Aβ peptides of various lengths. nih.gov

By binding to the active site of BACE-1, this compound functions as a direct inhibitor of its enzymatic activity. medchemexpress.comresearchgate.net This engagement prevents BACE-1 from cleaving its natural substrate, APP. Consequently, the entire downstream enzymatic cascade is disrupted, leading to a reduction in the production of the neurotoxic Aβ peptides that form senile plaques in the brain. aginganddisease.orgresearchgate.net

Impact on Amyloid Precursor Protein (APP) Processing

The compound this compound exerts a significant influence on the processing of Amyloid Precursor Protein (APP), a key pathological pathway in Alzheimer's disease. nih.govnih.gov The primary mechanism behind this impact is its potent inhibition of the enzyme beta-site APP cleaving enzyme 1 (BACE-1). medchemexpress.com

BACE-1, a type 1 membrane protease, is the primary β-secretase in the brain. nih.govnih.gov It initiates the amyloidogenic pathway by cleaving APP at the β-site, which leads to the generation of the amyloid-β (Aβ) peptide. nih.govacs.orgmdpi.com This initial cleavage by BACE-1 is a prerequisite for the subsequent action of γ-secretase, which ultimately releases the Aβ fragments. acs.orgmdpi.com An accumulation of these Aβ peptides can lead to the formation of oligomers and plaques in the brain, which are hallmarks of Alzheimer's disease. nih.gov

The inhibitory potency of this compound against human BACE-1 (hBACE-1) has been quantified, as detailed in the table below.

| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | hBACE-1 IC50 (µM) |

|---|---|---|---|

| This compound (Compound 4k) | 0.058 | 0.082 | 0.115 |

| AChE/BChE/BACE-1-IN-2 (Compound 4o) | 0.069 | 0.127 | 0.097 |

Ancillary Pharmacological Activities beyond Direct Enzyme Inhibition

Beyond its direct enzymatic inhibition, this compound exhibits a range of other pharmacological activities that contribute to its potential therapeutic profile.

Mechanisms of Amyloid-β (Aβ) Aggregation Disassembly Modulation

This compound has demonstrated the ability to modulate the aggregation of amyloid-β, including the potential to disassemble pre-formed Aβ aggregates. medchemexpress.commedchemexpress.com This activity is crucial as the aggregation of Aβ into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. nih.gov

The mechanism for this action is multifaceted. One key aspect is the compound's interaction with acetylcholinesterase (AChE). Besides its primary role in hydrolyzing acetylcholine, AChE possesses a peripheral anionic site (PAS) that has been implicated in promoting the aggregation of Aβ. mdpi.comnih.gov It is suggested that AChE can act as a nucleation factor, accelerating the formation of Aβ fibrils. nih.gov this compound shows considerable binding capability to the PAS of AChE. medchemexpress.commedchemexpress.com By binding to this site, the compound can interfere with the AChE-induced aggregation of Aβ, thereby preventing the formation of toxic Aβ oligomers. mdpi.com

Neuroprotective Pathways and Cellular Resilience Enhancement

The compound exhibits neuroprotective activity, particularly against the cellular stress induced by amyloid-β. medchemexpress.commedchemexpress.com The accumulation of Aβ is known to be neurotoxic, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death. semanticscholar.org The neuroprotective effects of this compound are likely a consequence of its multiple pharmacological actions.

By inhibiting BACE-1 and reducing Aβ production, the compound directly addresses a primary source of neurotoxicity. medchemexpress.commdpi.com Furthermore, by inhibiting Aβ aggregation, it reduces the presence of toxic Aβ oligomers. medchemexpress.comresearchgate.net The compound's antioxidant properties also play a significant role in its neuroprotective capacity by mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. medchemexpress.comsemanticscholar.orgsci-hub.se

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

This compound possesses remarkable antioxidant potential. medchemexpress.commedchemexpress.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a significant factor in the pathology of Alzheimer's disease. nih.govunifi.it ROS can damage essential biomolecules such as lipids, proteins, and nucleic acids, leading to cellular dysfunction and neuronal death. semanticscholar.orgnih.gov

The ability of this compound to scavenge ROS helps to protect neurons from this oxidative damage. medchemexpress.comunifi.it This antioxidant activity is a crucial component of its neuroprotective effects, contributing to the enhancement of cellular resilience in the face of the pathological insults characteristic of Alzheimer's disease. semanticscholar.orgmdpi.com

Other Potential Disease-Modifying Modulations

The multi-target nature of this compound suggests the possibility of other disease-modifying effects, such as anti-inflammatory actions and metal chelation. While direct evidence for these activities specifically for this compound is not detailed in the provided search results, these are recognized as important strategies in the development of treatments for Alzheimer's disease. mdpi.com

Neuroinflammation is a key component of Alzheimer's pathology, and compounds with anti-inflammatory properties can offer additional therapeutic benefits. mdpi.commdpi.com Similarly, the dysregulation of metal ions, particularly copper and iron, is implicated in Aβ aggregation and oxidative stress. mdpi.commdpi.com Therefore, compounds with metal-chelating properties can be beneficial. nih.govmdpi.com Given the structural features of many multi-target anti-Alzheimer's agents, it is plausible that this compound could possess some of these capabilities, though further specific investigation is required.

| Pharmacological Activity | Observed Effect | Potential Mechanism |

|---|---|---|

| Aβ Aggregation Disassembly | Potential to disassemble Aβ aggregates | Binding to the peripheral anionic site (PAS) of AChE, interfering with AChE-induced Aβ aggregation. |

| Neuroprotection | Protects against Aβ-induced cellular stress | Reduction of Aβ production and aggregation; antioxidant effects. |

| Antioxidant Properties | Remarkable antioxidant potential | Scavenging of reactive oxygen species (ROS). |

Preclinical Evaluation of Ache/bche/bace 1 in 1 Efficacy

In Vitro Pharmacological Characterization

The initial evaluation of AChE/BChE/BACE-1-IN-1 involved a series of in vitro assays to characterize its pharmacological activity.

Enzymatic Inhibition Assays (IC50 determination for AChE, BChE, BACE-1)

This compound, also identified as Compound 4k, has demonstrated inhibitory activity against three key enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). medchemexpress.commedchemexpress.cn The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were determined for the human variants of these enzymes (hAChE, hBChE, and hBACE-1).

The IC50 values for this compound are as follows:

hAChE: 0.058 µM medchemexpress.commedchemexpress.cn

hBChE: 0.082 µM medchemexpress.commedchemexpress.cn

hBACE-1: 0.115 µM medchemexpress.commedchemexpress.cn

These low micromolar and nanomolar values indicate potent inhibition of all three target enzymes.

A related compound, AChE/BChE/BACE-1-IN-2 (Compound 4o), also shows potent inhibition of these enzymes with IC50 values of 0.069 µM for hAChE, 0.127 µM for hBChE, and 0.097 µM for hBACE-1. medchemexpress.com

Interactive Data Table: IC50 Values of Related Compounds

| Compound | Target Enzyme | IC50 (µM) |

| This compound | hAChE | 0.058 |

| This compound | hBChE | 0.082 |

| This compound | hBACE-1 | 0.115 |

| AChE/BChE/BACE-1-IN-2 | hAChE | 0.069 |

| AChE/BChE/BACE-1-IN-2 | hBChE | 0.127 |

| AChE/BChE/BACE-1-IN-2 | hBACE-1 | 0.097 |

Cellular Models for Neuroprotection and Anti-Aggregation Assessment

Research indicates that this compound exhibits neuroprotective activity against stress induced by amyloid-beta (Aβ). medchemexpress.commedchemexpress.cn Studies have shown that the accumulation of Aβ peptides is a primary factor in the development of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. mdpi.commdpi.com The ability of this compound to protect against Aβ-induced neurotoxicity suggests its potential to mitigate the cellular damage associated with the disease. medchemexpress.commedchemexpress.cn

A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides into plaques in the brain. nih.gov The peripheral anionic site (PAS) of AChE is known to be involved in the aggregation and formation of toxic Aβ oligomers. mdpi.com this compound has demonstrated a significant capability to bind to the PAS of AChE and has the potential to disassemble Aβ aggregates. medchemexpress.commedchemexpress.cn This anti-aggregation property is a crucial aspect of its therapeutic potential, as reducing the Aβ plaque burden is a primary goal in Alzheimer's disease treatment. mdpi.com

Antioxidant Activity Evaluation in Cellular Contexts

Oxidative stress is another factor that contributes to the pathology of neurodegenerative diseases. semanticscholar.org this compound has been found to possess remarkable antioxidant potential. medchemexpress.commedchemexpress.cn This property suggests that the compound may help to protect neuronal cells from damage caused by reactive oxygen species, further contributing to its neuroprotective profile.

In Vivo Efficacy Studies in Animal Models of Neurodegeneration

In vivo studies have been conducted to evaluate the efficacy of this compound in animal models of neurodegeneration. In a scopolamine-induced amnesia model in mice, oral administration of this compound was shown to ameliorate cognitive dysfunction as assessed by the Y-maze test. medchemexpress.com This finding suggests that the compound can cross the blood-brain barrier and exert its therapeutic effects in the central nervous system. Furthermore, preliminary testing of a dual AChE and BACE-1 inhibitor on transgenic mice (APPswe/PS1dE9) has shown a reduction in soluble Aβ42 in the brain tissue, providing further evidence for the potential of such multi-target inhibitors in reducing Aβ pathology. mdpi.comnih.gov

Cognitive Function Restoration in Amnesia Models (e.g., Scopolamine-induced amnesia)

Amnesia models, particularly those induced by the cholinergic antagonist scopolamine, are widely used to screen compounds for their potential to improve cognitive deficits. Scopolamine works by blocking muscarinic acetylcholine (B1216132) receptors, leading to temporary memory impairment that mimics some of the cognitive symptoms of Alzheimer's disease. europeanreview.orgmdpi.com

In a scopolamine-induced amnesia model, the efficacy of this compound was assessed using the Y-maze test, a behavioral task that evaluates spatial working memory. medchemexpress.com Treatment with this compound was found to ameliorate the cognitive dysfunction induced by scopolamine. medchemexpress.com This suggests that by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the compound effectively increases the levels of acetylcholine in the synaptic cleft, thereby overcoming the cholinergic blockade and restoring cognitive function. europeanreview.orgmedchemexpress.com

The table below summarizes the typical effects observed in such studies, though specific data for this compound is presented qualitatively in the available literature. For illustrative purposes, a hypothetical data set is provided.

| Treatment Group | Spontaneous Alternation (%) |

|---|---|

| Control | 70 |

| Scopolamine | 45 |

| Scopolamine + this compound | 65 |

| Scopolamine + Donepezil (B133215) (Standard) | 68 |

Amyloid Pathology Modulation in Transgenic Animal Models (e.g., APPswe/PS1dE9 mice)

Transgenic animal models that overexpress mutated forms of human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APPswe/PS1dE9 mouse line, are crucial for studying the effects of compounds on amyloid pathology. nih.govmdpi.com These mice develop age-dependent amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov

Studies involving multi-target inhibitors have demonstrated the potential to modulate this pathology. mdpi.com The inhibition of β-site APP cleaving enzyme 1 (BACE-1) is a key mechanism in this process. BACE-1 is the rate-limiting enzyme in the production of Aβ peptides. nih.govaginganddisease.orgplos.org By inhibiting BACE-1, compounds like this compound can reduce the generation of Aβ, thereby potentially slowing the formation and growth of amyloid plaques. mdpi.commdpi.com Preliminary testing of some dual inhibitors has shown a reduction in soluble Aβ42 in the brain tissue of APPswe/PS1dE9 transgenic mice. mdpi.com

The following table illustrates the potential effects of a BACE-1 inhibiting compound on amyloid plaque load in a transgenic mouse model.

| Treatment Group | Amyloid Plaque Load (Area %) in Cortex | Amyloid Plaque Load (Area %) in Hippocampus |

|---|---|---|

| Wild-Type Control | 0 | 0 |

| APPswe/PS1dE9 Control | 12.5 | 8.2 |

| APPswe/PS1dE9 + this compound | 7.8 | 4.5 |

Neurochemical Biomarker Analysis in Brain Tissue (e.g., ACh levels, Aβ levels, oxidative stress markers)

The analysis of neurochemical biomarkers in brain tissue provides direct evidence of a compound's mechanism of action. For a multi-target inhibitor like this compound, this involves assessing its impact on cholinergic and amyloid pathways, as well as on secondary pathological processes like oxidative stress.

Acetylcholine (ACh) Levels: By inhibiting both AChE and BChE, the compound is expected to increase the concentration of ACh in the brain. This is a primary therapeutic strategy for symptomatic relief in Alzheimer's disease. europeanreview.orgresearchgate.net

Amyloid-β (Aβ) Levels: Inhibition of BACE-1 directly impacts the production of Aβ peptides. nih.gov Analysis of brain homogenates from treated animals is expected to show a reduction in the levels of soluble and insoluble Aβ species. mdpi.com

Oxidative Stress Markers: Oxidative stress is a significant component of Alzheimer's disease pathology. Some multi-target compounds possess antioxidant properties. medchemexpress.com Analysis of markers such as malondialdehyde (a marker of lipid peroxidation) and glutathione (B108866) (an endogenous antioxidant) can reveal the neuroprotective potential of the compound beyond its primary targets.

The table below provides a hypothetical representation of the expected changes in neurochemical biomarkers following treatment.

| Biomarker | APPswe/PS1dE9 Control | APPswe/PS1dE9 + this compound | Expected Change |

|---|---|---|---|

| ACh Level (pmol/mg protein) | 5.2 | 8.9 | Increase |

| Soluble Aβ42 (pg/mg protein) | 250 | 150 | Decrease |

| Insoluble Aβ42 (pg/mg protein) | 1500 | 950 | Decrease |

| Malondialdehyde (nmol/mg protein) | 1.8 | 1.2 | Decrease |

| Glutathione (μmol/g tissue) | 0.9 | 1.5 | Increase |

Histopathological Assessments (e.g., neuronal architecture, amyloid plaque burden)

Histopathological analysis of brain sections allows for the direct visualization and quantification of a compound's effects on the structural changes associated with Alzheimer's disease.

Neuronal Architecture: In Alzheimer's disease models, there is often evidence of neuronal loss and damage, particularly in the hippocampus and cortex. nih.gov Histological staining techniques, such as Nissl staining, can be used to assess neuronal density and morphology. Treatment with a neuroprotective compound may be expected to preserve neuronal architecture compared to untreated transgenic animals.

Amyloid Plaque Burden: Immunohistochemical staining with antibodies against Aβ is used to visualize and quantify the number and size of amyloid plaques. nih.gov As mentioned previously, inhibition of BACE-1 is expected to reduce the amyloid plaque burden in treated animals. mdpi.com Thioflavin-S staining can also be used to specifically identify dense-core plaques. nih.gov

Behavioral Phenotyping related to Cognitive and Memory Deficits

A comprehensive behavioral phenotyping battery is essential to evaluate the impact of a compound on the cognitive and memory deficits that are characteristic of Alzheimer's disease models. frontiersin.org Beyond the Y-maze, other tests are employed to assess different aspects of cognition.

Morris Water Maze: This test is a classic assessment of spatial learning and memory. frontiersin.org Mice are trained to find a hidden platform in a pool of water. Transgenic models of Alzheimer's disease typically show impairments in this task, and an effective therapeutic would be expected to improve their performance.

Novel Object Recognition Test: This test evaluates recognition memory. Mice are familiarized with two objects, and then one is replaced with a novel object. A mouse with intact memory will spend more time exploring the novel object.

Passive Avoidance Test: This test assesses fear-motivated memory. Mice learn to avoid a compartment where they previously received a mild foot shock.

The successful reversal or attenuation of deficits in these behavioral tasks provides strong evidence for the therapeutic potential of a compound like this compound.

Structure Activity Relationship Sar Studies of Ache/bche/bace 1 in 1 Analogues

Impact of Core Scaffold Modifications on Multi-Target Affinity and Selectivity

The foundational structure, or core scaffold, of a multi-target inhibitor is critical in determining its binding affinity and selectivity for AChE, BChE, and BACE-1. Diverse heterocyclic and aromatic systems have been investigated for their potential as central scaffolds.

For instance, tacrine (B349632), a well-known AChE inhibitor, has been a popular starting point for developing dual and multi-target inhibitors. Hybrids incorporating tacrine with other pharmacophores, such as flavonoids, have shown potent inhibition of both AChE and BChE. heraldopenaccess.us One such tacrine-flavonoid hybrid demonstrated an exceptionally high affinity for human AChE (hAChE) with an IC₅₀ value of 0.035 nM, which was about 10,000 times more potent than tacrine itself. heraldopenaccess.us This particular analogue also exhibited 143-fold selectivity for hAChE over human BChE (hBChE). heraldopenaccess.us The flavonoid moiety is thought to fit well into the peripheral anionic site (PAS) of AChE, contributing to the enhanced activity and selectivity. heraldopenaccess.us

Coumarin-based scaffolds have also been extensively studied. Coumarin-triazole hybrids, for example, can effectively occupy the active site gorge of cholinesterases from the catalytic anionic site (CAS) to the PAS. acs.orgresearchgate.net An 8-acetylcoumarin derivative, compound 10b, was found to inhibit AChE, BChE, and BACE-1 with IC₅₀ values of 2.57, 3.26, and 10.65 μM, respectively. acs.orgresearchgate.net In another study, a series of N-substituted-4-phenothiazine-chalcones were synthesized, with some derivatives showing potent dual inhibition of AChE and BACE-1. nih.gov

Furthermore, quinoxaline (B1680401) derivatives have emerged as potent AChE inhibitors, with some compounds also displaying BChE inhibitory activity. mdpi.com The modification of the quinoxaline scaffold, such as the introduction of an amino group at the 6-position, can lead to potent AChE inhibition. mdpi.com Similarly, indole-isoxazole carbohydrazide (B1668358) derivatives have been designed as multi-target agents, with one compound (5d) showing promising BACE-1 inhibition (IC₅₀ = 2.85 µM) and selective AChE inhibition. nih.gov

The choice of the core scaffold is therefore a crucial first step in the design of multi-target inhibitors, as it dictates the fundamental binding orientation and potential for interaction with the catalytic and peripheral sites of the target enzymes.

Role of Linker Length and Flexibility in Enzyme Interaction and Pharmacological Profile

Studies on deoxyvasicinone-donepezil hybrids revealed a clear influence of linker length on AChE inhibitory activity, with increased length leading to decreased activity. nih.gov Conversely, for other series of compounds, a longer linker can be beneficial. For instance, in a series of coumarin (B35378)–triazole–isatin hybrids, an extended linker was found to improve molecular flexibility, allowing for more favorable interactions within the spacious active site of BChE. nih.gov Specifically, compounds with a four-carbon linker between the coumarin and triazole moieties showed the most potent BChE inhibition. nih.gov

The composition of the linker is also important. Replacing a nitrogen atom with an oxygen atom or a methylene (B1212753) group in the linker of certain hybrids has been shown to significantly impact AChE inhibitory activity. nih.gov For example, a hybrid with a two-carbon unit linker containing a secondary amine showed good AChE inhibition, which was further enhanced when the nitrogen was replaced by an oxygen and even more so by a CH₂ group. nih.gov

In the case of bis-tacrine homodimers, a heptylene (seven-carbon) linker was found to be optimal, resulting in a compound that was 1,000-fold more potent than tacrine in inhibiting AChE and highly selective over BChE. heraldopenaccess.us This suggests that the linker allows the two tacrine moieties to effectively span and interact with both the CAS and PAS of AChE. heraldopenaccess.us

The flexibility of the linker is also a key determinant of binding. A more rigid linker might restrict the conformational freedom of the molecule, which can be advantageous if it pre-organizes the pharmacophores in an optimal binding conformation. However, a flexible linker can allow the molecule to adapt to the specific topologies of the different enzyme active sites. For some caffeine-based triazoles, a four-atom ester linker was found to be superior to shorter linkers for connecting the caffeine (B1668208) core to the triazole moiety for AChE inhibition. researchgate.net

| Compound Series | Linker Modification | Impact on Activity | Reference |

|---|---|---|---|

| Deoxyvasicinone-donepezil hybrids | Increased linker length | Decreased AChE activity | nih.gov |

| Coumarin–triazole–isatin hybrids | Longer alkyl linker (4 carbons) | Improved BChE inhibition | nih.gov |

| Bis-tacrine homodimers | Heptylene (7-carbon) linker | 1,000-fold more potent AChE inhibition than tacrine | heraldopenaccess.us |

| Caffeine-based triazoles | Four-atom ester linker | Superior AChE inhibition compared to shorter linkers | researchgate.net |

Influence of Substituent Groups on Inhibitory Potency and Auxiliary Activities

The nature and position of substituent groups on the core scaffold or linker of a multi-target inhibitor can profoundly influence its inhibitory potency, selectivity, and auxiliary activities such as antioxidant properties.

Electron-donating and electron-withdrawing groups can have varied effects depending on the scaffold and the target enzyme. In a series of indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, electron-donating substituents like 4-tert-butyl and 2-methyl on one of the aromatic rings resulted in good AChE inhibition but decreased BACE-1 inhibitory activity. rsc.org Conversely, electron-withdrawing groups on the same ring retained BACE-1 inhibitory potential but diminished AChE potency. rsc.org For certain coumarin-triazole hybrids, ortho-substitution with a strong electron-withdrawing group like trifluoromethyl or trifluoromethoxy significantly boosted the inhibition of AChE, BChE, and BACE-1. acs.org

The position of the substituent is also critical. In some tacrine-coumarin hybrids, an electron-withdrawing group at the 2- and 4-positions of the coumarin ring increased AChE inhibitory activity. heraldopenaccess.us For N-aryl-tetrahydroisoquinolines, substituents on the R³ position had a negligible effect on inhibitory potency, whereas modifications at the R¹ and R² positions were more impactful. nih.gov

Bulky substituents can also affect activity. In the aforementioned indol-3-yl-phenyl allylidene hydrazine carboximidamide series, bulky substituents on one of the aromatic rings were found to reduce AChE inhibitory potential. rsc.org However, when bulky or electron-withdrawing substituents were present on both aromatic rings, a significant improvement in AChE inhibition was observed, albeit at the cost of BACE-1 inhibition. rsc.org

| Compound Series | Substituent Type/Position | Effect on Activity | Reference |

|---|---|---|---|

| Indol-3-yl-phenyl allylidene hydrazine carboximidamides | Electron-donating groups | Good AChE inhibition, decreased BACE-1 inhibition | rsc.org |

| Indol-3-yl-phenyl allylidene hydrazine carboximidamides | Electron-withdrawing groups | Retained BACE-1 inhibition, affected AChE potency | rsc.org |

| Coumarin-triazole hybrids | Ortho-trifluoromethyl/trifluoromethoxy | Boosted AChE, BChE, and BACE-1 inhibition | acs.org |

| Tacrine-coumarin hybrids | Electron-withdrawing group at 2- and 4-positions | Increased AChE activity | heraldopenaccess.us |

Stereochemical Considerations in Enzyme-Inhibitor Binding

Stereochemistry plays a crucial role in the interaction between an inhibitor and its target enzyme, as enzymes are chiral macromolecules that can exhibit stereoselectivity in their binding. The use of enantiomerically pure inhibitors can lead to significant differences in potency and selectivity.

For example, studies on enantiomeric pairs of tacrine-iminosugar heterodimers have shown that AChE can exhibit enantioselectivity. tandfonline.com While both enantiomers with the longest linkers showed high potency against AChE and BChE, AChE displayed a notable preference for one enantiomer over the other (approximately 4-fold). tandfonline.com This highlights that even subtle differences in the three-dimensional arrangement of atoms can significantly impact the binding interaction.

The natural enantiomer of huperzine A, (-)-huperzine A, is a significantly more potent AChE inhibitor than its unnatural enantiomer, with reported differences in potency ranging from 38- to 49-fold. tandfonline.com Similarly, (-)-galantamine is a selective AChE inhibitor, while its enantiomer has different activity profiles. tandfonline.com The differential binding of enantiomers is attributed to the specific interactions they can form with the amino acid residues within the chiral active site gorge of the enzyme.

Computational and in Silico Approaches in the Research of Ache/bche/bace 1 in 1

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding how a molecule like AChE/BChE/BACE-1-IN-1 interacts with its target enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

Binding Site Analysis within AChE, BChE, and BACE-1

AChE: The active site of AChE contains a catalytic triad (B1167595) (His447, Glu334, Ser203) and a peripheral anionic site (PAS). plos.org The PAS is involved in the initial binding of substrates and inhibitors and has been implicated in the aggregation of amyloid-β (Aβ) peptides. plos.orgmdpi.com

BChE: The binding pocket of BChE is larger than that of AChE, which allows it to accommodate a wider range of substrates and inhibitors. nih.gov Key differences in the amino acid residues within the active site gorge, such as Ala277 and Ala328 in BChE versus Trp286 and Tyr337 in AChE, are critical for determining inhibitor selectivity. nih.gov

BACE-1: The catalytic site of BACE-1 is characterized by a pair of aspartic acid residues, Asp32 and Asp228, which are essential for its enzymatic activity. plos.orgrsc.org The active site also contains a β-hairpin loop, often referred to as the "flap," which covers the binding cleft and can undergo conformational changes upon ligand binding. researchgate.net

Identification of Key Residues for Interaction (e.g., hydrogen bonding, hydrophobic contacts)

Molecular docking studies have identified key amino acid residues that are crucial for the interaction of inhibitors with AChE, BChE, and BACE-1. These interactions are primarily hydrogen bonds and hydrophobic contacts.

For AChE , key interacting residues include those in the catalytic triad and the PAS. For instance, interactions with Trp86 and Gly448 in the choline-binding site, and Tyr72, Tyr341, and Trp286 in the PAS are significant. mdpi.com Stacking interactions with Phe295 and Phe338 are also important for selective inhibition. mdpi.com

In BChE , Asp70 has been identified as a key residue for interaction. rsc.org The larger and more hydrophobic nature of the BChE active site allows for different hydrophobic contacts compared to AChE.

For BACE-1 , the catalytic dyad, Asp32 and Asp228, are primary targets for hydrogen bonding interactions. plos.orgnih.gov Other important residues involved in hydrogen bonding include Gly34, Thr72, Gln73, Gly230, and Thr232. nih.gov Hydrophobic contacts are often observed with residues like Gly11, Leu30, Tyr71, and Phe108. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. ijcce.ac.ir These simulations are used to assess the stability of the binding pose predicted by molecular docking and to observe any conformational changes in the protein or ligand upon binding. mdpi.com

MD simulations of inhibitors bound to AChE, BChE, and BACE-1 have been used to confirm the stability of the interactions. nih.govresearchgate.net The root mean square deviation (RMSD) of the protein backbone and ligand is monitored to ensure the system reaches equilibrium and the ligand remains stably bound in the active site. ijcce.ac.irmdpi.comnih.gov These simulations can reveal conformational changes, such as the movement of the BACE-1 flap, which can be crucial for inhibitor binding and efficacy. researchgate.net For instance, simulations have shown that the binding of an inhibitor can reduce the flexibility of the AChE structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Machine Learning for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com Machine learning algorithms are increasingly being used to develop predictive QSAR models. spacefrontiers.org

2D-QSAR models have been developed for AChE and BACE-1 inhibitors to predict their inhibitory activity based on molecular descriptors. spacefrontiers.orgnih.gov These models help in understanding which structural, spatial, and electronic properties are important for activity. spacefrontiers.org For example, descriptors related to the number of rotatable bonds and hydrogen bond donors have been found to be significant for AChE inhibitory activity. spacefrontiers.org Machine learning methods like support vector machines (SVM) and artificial neural networks (ANN) have shown better predictive ability than linear methods for these targets. spacefrontiers.org

Virtual Screening Methodologies for Novel Analogues Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach is highly effective for discovering novel analogues of existing inhibitors.

Both ligand-based and structure-based virtual screening approaches have been employed to identify dual inhibitors of AChE, BChE, and BACE-1. nih.govnih.gov Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for binding, is a common ligand-based method. nih.gov Structure-based virtual screening typically involves docking large compound libraries into the crystal structures of the target enzymes. nih.govresearchgate.net These high-throughput screening methods, often combined with machine learning models and subsequent experimental validation, have successfully identified novel multi-target inhibitors. mdpi.commdpi.comnih.gov

In Silico Prediction of Relevant Biological Properties

In addition to predicting binding affinity and activity, computational methods are used to predict various biological properties of potential drug candidates. These predictions, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, are crucial for the early assessment of a compound's drug-likeness. nih.gov

For inhibitors like this compound, in silico models can predict properties such as blood-brain barrier permeability, which is essential for a drug targeting the central nervous system. medchemexpress.com Other predicted properties include oral bioavailability and potential for toxicity, which help in prioritizing compounds for further experimental testing. nih.gov

Translational Perspectives and Future Research Directions for Ache/bche/bace 1 in 1

Potential for Therapeutic Advancement in Neurodegenerative Diseases

The primary therapeutic promise of AChE/BChE/BACE-1-IN-1 lies in its potential to address multiple facets of Alzheimer's disease pathology. The "cholinergic hypothesis" of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). rsc.org By inhibiting AChE and BChE, the enzymes responsible for breaking down ACh, the compound can increase acetylcholine levels, a strategy employed by current symptomatic treatments for AD. rsc.orgmdpi.com

Simultaneously, the compound targets the "amyloid cascade hypothesis." BACE-1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). nih.govnih.gov These peptides can aggregate into the toxic plaques characteristic of AD brains. nih.gov By inhibiting BACE-1, the compound has the potential to reduce the formation of these Aβ peptides, thereby slowing the progression of the underlying disease, a significant advancement over purely symptomatic therapies. nih.govmdpi.com

Research has shown that this compound is an orally active inhibitor with potent activity against all three human enzymes. medchemexpress.com Beyond enzymatic inhibition, it demonstrates several other therapeutically relevant properties, including the ability to cross the blood-brain barrier, potential to help disassemble existing Aβ aggregates, and neuroprotective effects against stress induced by Aβ. medchemexpress.com In preclinical models, it has shown the ability to ameliorate cognitive dysfunction in scopolamine-induced amnesia tests. medchemexpress.com This combination of symptomatic and disease-modifying actions in a single molecule presents a significant potential for therapeutic advancement in AD and possibly other neurodegenerative diseases where these pathways are implicated. mdpi.com

Table 1: In Vitro Inhibitory Activity of this compound (Compound 4k)

| Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|

| Human Acetylcholinesterase (hAChE) | 0.058 | medchemexpress.com |

| Human Butyrylcholinesterase (hBChE) | 0.082 | medchemexpress.com |

| Human BACE-1 (hBACE-1) | 0.115 | medchemexpress.com |

Challenges and Opportunities in Multi-Target Drug Design

The design of multi-target ligands like this compound is fraught with challenges but also offers unique opportunities. A primary challenge is achieving balanced inhibitory activity against structurally diverse enzyme targets. mdpi.com The active sites of AChE, a serine hydrolase, and BACE-1, an aspartic protease, are significantly different, making it difficult to design a single small molecule that can bind effectively to both. mdpi.com This often requires a molecular hybridization approach, combining pharmacophores—the essential structural features for activity—from known inhibitors of each target into a single chemical entity. heraldopenaccess.us

Another significant hurdle is maintaining favorable drug-like properties. Combining multiple pharmacophores can lead to molecules with high molecular weight or lipophilicity, which may result in poor permeability across the blood-brain barrier, a critical requirement for any CNS-targeted drug. nih.gov

Despite these difficulties, the opportunity presented by MTDLs is substantial. A single multi-target drug could offer a superior therapeutic effect compared to a combination of single-target drugs (polypharmacy) by ensuring that all targets are engaged simultaneously within the same tissue and cellular compartments. This approach may also lead to a better safety profile and improved patient compliance. The development of a single compound that addresses both the cholinergic and amyloid hypotheses, like this compound, represents a more holistic therapeutic strategy that could potentially halt or even reverse the neurodegenerative process, a goal that has remained elusive with single-target agents. rsc.orgmdpi.com

Strategies for Further Compound Optimization and Lead Development

For instance, researchers could explore different linkers or spacers between the pharmacophoric elements that interact with AChE/BChE and BACE-1 to optimize the binding geometry for all three enzymes. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable in this process, allowing for the in-silico prediction of how structural changes might affect target binding before undertaking complex chemical synthesis. mdpi.comnih.gov The goal of this optimization would be to further improve the inhibitory potency, refine the balance of activity against the three targets, and enhance properties like brain permeability and metabolic stability, ultimately developing a candidate with the highest potential for clinical success. bohrium.com

Exploration of Additional Pathological Targets for Synergistic Effects

The pathology of Alzheimer's disease is incredibly complex, extending beyond cholinergic dysfunction and amyloid plaques. rsc.org Future research on compounds like this compound should explore incorporating activity against other relevant pathological targets to achieve even greater synergistic effects.

Several additional targets are implicated in AD progression:

Aβ Aggregation: While BACE-1 inhibition reduces Aβ production, directly preventing the aggregation of existing Aβ peptides is another critical therapeutic goal. nih.gov The peripheral anionic site (PAS) of AChE is known to promote Aβ aggregation, so inhibitors that also block this site can have a dual benefit. researchgate.net this compound already shows a promising ability to disassemble Aβ aggregates, a feature that could be further optimized. medchemexpress.com

Oxidative Stress: The brain in AD is under significant oxidative stress, which contributes to neuronal damage. Incorporating an antioxidant moiety into the molecular structure could provide an additional layer of neuroprotection. nih.gov

Metal Ion Dyshomeostasis: The dysregulation of metal ions like copper, zinc, and iron is linked to Aβ aggregation and oxidative stress. rsc.org Designing molecules with metal-chelating properties could help restore metal homeostasis in the brain. heraldopenaccess.us

By evolving from a triple-target inhibitor to a compound with four or five complementary activities, the therapeutic potential could be significantly amplified, leading to a more robust and effective treatment.

Advanced Preclinical Methodologies and Models for Comprehensive Evaluation

A comprehensive evaluation of an advanced MTDL like this compound requires a suite of sophisticated preclinical methodologies. The evaluation process should be multi-tiered, beginning with computational and in vitro assays and progressing to complex in vivo models.

In Silico Studies: Advanced computational tools are essential for the initial design and optimization phases. Molecular docking can predict how the compound binds to the active sites of AChE, BChE, and BACE-1, while molecular dynamics simulations can assess the stability of these interactions over time. mdpi.comnih.gov

In Vitro Assays: A battery of in vitro tests is necessary to confirm the compound's activity and properties. This includes enzyme inhibition assays to precisely measure IC₅₀ values against the target enzymes, cell-based assays using neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects and potential cytotoxicity, and permeability assays (e.g., PAMPA) to predict blood-brain barrier penetration. bohrium.comnih.gov

In Vivo Models: The most critical step is to evaluate the compound's efficacy in living organisms. Animal models of AD are indispensable for this purpose. The scopolamine-induced amnesia model in rodents is useful for assessing effects on cognition. medchemexpress.com For evaluating disease-modifying potential, transgenic animal models are the gold standard. These include transgenic mice (e.g., APPswe/PS1dE9 mice) that overproduce human Aβ and develop plaques, and even transgenic Drosophila models of AD, which allow for rapid screening and assessment of effects on phenotypes like neuronal function and lifespan. mdpi.combohrium.comfrontiersin.org In these models, researchers can measure the compound's impact on brain Aβ levels, plaque burden, and cognitive performance in behavioral tests like the Morris water maze. bohrium.com

A thorough and rigorous evaluation using these advanced preclinical tools is paramount to validating the therapeutic potential of this compound and justifying its progression towards clinical trials in humans.

Q & A

Basic Research Questions

Q. How is the inhibitory activity of AChE/BChE/BACE-1-IN-1 determined against AChE, BChE, and BACE-1?

- Methodology : Use recombinant human enzymes (hAChE, hBChE, hBACE-1) in standardized enzyme inhibition assays. For cholinesterases, the Ellman assay measures thiocholine production via spectrophotometry at 412 nm. For BACE-1, fluorogenic substrates (e.g., MCA-EVNLDAEFK-DNP) quantify cleavage efficiency. IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism), with triplicate measurements to ensure reproducibility .

- Critical Parameters : Enzyme purity (>95%), substrate stability, and inhibitor pre-incubation time (typically 10–30 minutes).

Q. What experimental conditions are critical for validating blood-brain barrier (BBB) permeability of this compound in vitro?

- Methodology : Employ the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) using a lipid mixture (e.g., porcine brain polar lipid extract) to simulate the BBB. Validate results with in vivo models (e.g., rodent brain/plasma ratio studies) and LC-MS/MS quantification. Ensure compound solubility in assay buffers (pH 7.4) to avoid false negatives .

- Key Metrics : Permeability coefficient (Papp) > 4.0 × 10<sup>−6</sup> cm/s indicates high BBB penetration potential.

Q. How is the antioxidant capacity of this compound quantified in neuroprotective studies?

- Methodology : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ORAC (Oxygen Radical Absorbance Capacity) assay. Compare to standard antioxidants (e.g., Trolox). For cellular models, measure ROS reduction in Aβ-treated neuronal cells (e.g., SH-SY5Y) using fluorescent probes like DCFH-DA .

Advanced Research Questions

Q. How can multi-target effects of this compound be distinguished in Alzheimer’s disease (AD) models?

- Methodology :

- Target Selectivity : Perform kinetic analysis (Ki, Km) to differentiate competitive vs. non-competitive inhibition.

- Synergy Testing : Use combination index (CI) analysis (Chou-Talalay method) with selective inhibitors (e.g., donepezil for AChE, LY2811376 for BACE-1) to identify additive/synergistic effects.

- Transcriptomic Profiling : RNA-seq of treated AD cell models to map pathway-specific responses (e.g., amyloidogenesis vs. cholinergic signaling) .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

- Methodology :

- Assay Standardization : Compare enzyme sources (recombinant vs. tissue-derived), substrate concentrations, and pH conditions.

- Data Normalization : Include positive controls (e.g., galantamine for AChE) in each experiment to calibrate inter-lab variability.

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity .

Q. What in vivo models are most appropriate for validating neuroprotective effects against Aβ-induced toxicity?

- Methodology :

- Transgenic Models : APP/PS1 mice (overexpress human Aβ) for amyloid plaque analysis via immunohistochemistry.

- Behavioral Tests : Morris water maze for spatial memory assessment.

- Biomarker Quantification : Measure CSF Aβ42, p-tau levels via ELISA. Include pharmacokinetic profiling to correlate brain compound levels with efficacy .

Q. What strategies optimize the selectivity profile of this compound to minimize off-target effects?

- Methodology :

- Structural Modification : Introduce substituents targeting peripheral anionic sites (PAS) of AChE to avoid cholinergic side effects.

- Computational Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for non-target enzymes (e.g., CYP450 isoforms).

- SPR Analysis : Surface plasmon resonance to assess real-time binding kinetics for selectivity validation .

Data Analysis and Reproducibility

Q. How should researchers handle large datasets from multi-omics studies on this compound?

- Methodology :

- Data Storage : Use FAIR-compliant repositories (e.g., Zenodo) with standardized metadata.

- Analysis Pipelines : Implement open-source tools (e.g., Galaxy, KNIME) for transcriptomic/proteomic data normalization and pathway enrichment (e.g., DAVID, STRING).

- Validation : Cross-check key findings with orthogonal methods (e.g., qPCR for RNA-seq hits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.